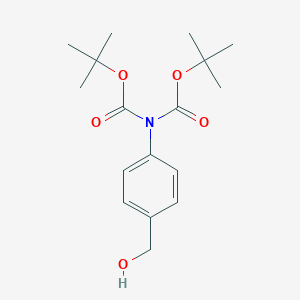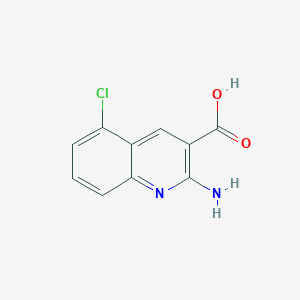
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of tert-butyl carbamate with 4-(hydroxymethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidodicarbonate group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(carboxymethyl)phenyl imidodicarbonate.
Reduction: Formation of 4-(aminomethyl)phenyl imidodicarbonate.
Substitution: Formation of various substituted phenyl imidodicarbonates depending on the nucleophile used.
科学研究应用
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
相似化合物的比较
Similar Compounds
- tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
- Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate
- tert-Butyl (4-(aminomethyl)phenyl)carbamate
Uniqueness
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
属性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-12(11-19)8-10-13/h7-10,19H,11H2,1-6H3 |
InChI 键 |
YQDXVURBEOPVHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CO)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)


![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)




